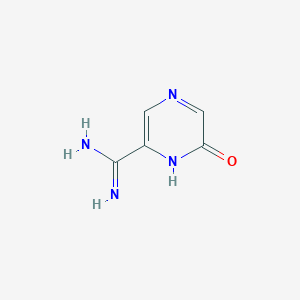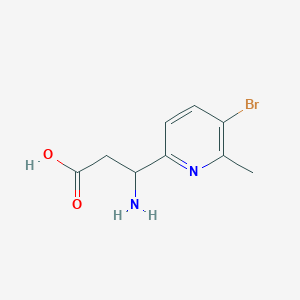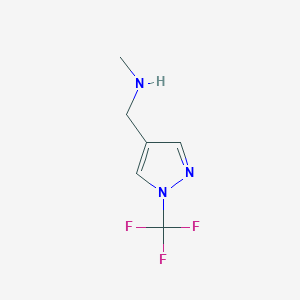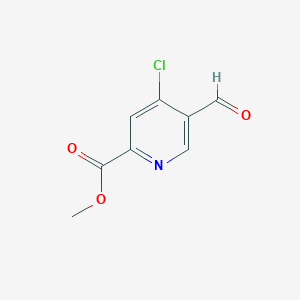
Methyl 4-chloro-5-formylpicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-5-formylpicolinate is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of picolinic acid, characterized by the presence of a chloro group at the 4-position and a formyl group at the 5-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-formylpicolinate typically involves the chlorination of picolinic acid derivatives followed by formylation. One common method starts with 2-picolinic acid, which is treated with thionyl chloride (SOCl2) to generate 4-chloropicolinoyl chloride. This intermediate is then esterified with methanol (MeOH) to produce Methyl 4-chloropicolinate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the concentration of reagents, temperature control, and efficient purification techniques to isolate the desired product.
化学反应分析
Types of Reactions: Methyl 4-chloro-5-formylpicolinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Methyl 4-chloro-5-carboxypicolinate.
Reduction: Methyl 4-chloro-5-hydroxymethylpicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-chloro-5-formylpicolinate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of Methyl 4-chloro-5-formylpicolinate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These properties make it a valuable tool in drug design and development.
相似化合物的比较
Methyl 4-chloro-5-formylpicolinate can be compared with other picolinic acid derivatives:
Methyl 4-chloropicolinate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Methyl 5-formylpicolinate: Lacks the chloro group, which affects its lipophilicity and reactivity.
Methyl 4-formylpicolinate: Lacks the chloro group, resulting in different chemical and biological properties.
The presence of both the chloro and formyl groups in this compound makes it unique, offering a combination of reactivity and lipophilicity that is advantageous in various applications.
属性
CAS 编号 |
1260664-17-2 |
|---|---|
分子式 |
C8H6ClNO3 |
分子量 |
199.59 g/mol |
IUPAC 名称 |
methyl 4-chloro-5-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)7-2-6(9)5(4-11)3-10-7/h2-4H,1H3 |
InChI 键 |
ZAAVDYASXBGJIJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=C(C(=C1)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
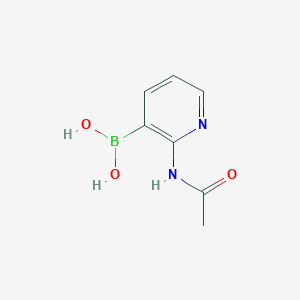
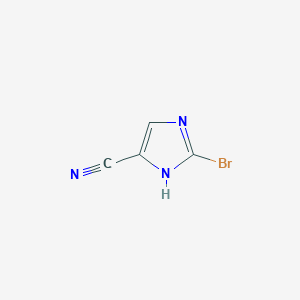
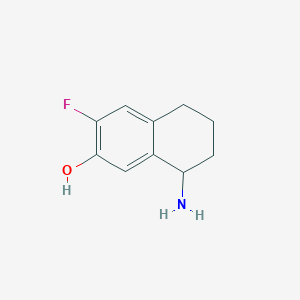
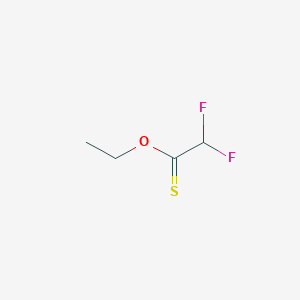
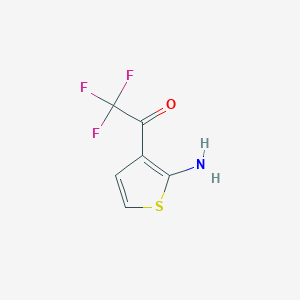
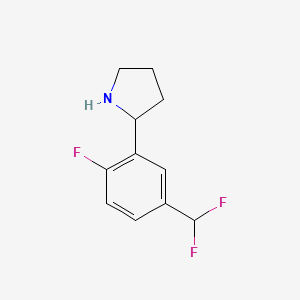

![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

